N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide
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Overview
Description
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidene groups and a decanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The complexity of its synthesis likely limits its production to research laboratories and specialized chemical manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines .
Scientific Research Applications
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its possible therapeutic effects, including its role in drug development.
Mechanism of Action
The mechanism of action of N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide involves its interaction with specific molecular targets. The hydrazinylidene groups can form complexes with metal ions, affecting various biochemical pathways. The compound’s effects on cellular processes are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and benzene-based amides. Examples are:
- N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)acetamide
- N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)butanamide .
Uniqueness
N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide is unique due to its specific structure, which includes a decanamide moiety.
Properties
CAS No. |
112476-89-8 |
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Molecular Formula |
C22H37N9O |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[3,5-bis[N-(methanehydrazonoylamino)-C-methylcarbonimidoyl]phenyl]decanamide |
InChI |
InChI=1S/C22H37N9O/c1-4-5-6-7-8-9-10-11-22(32)29-21-13-19(17(2)30-27-15-25-23)12-20(14-21)18(3)31-28-16-26-24/h12-16H,4-11,23-24H2,1-3H3,(H,25,27)(H,26,28)(H,29,32) |
InChI Key |
NRTXNMLTERVXEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(=NNC=NN)C)C(=NNC=NN)C |
Origin of Product |
United States |
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